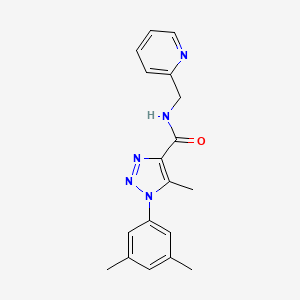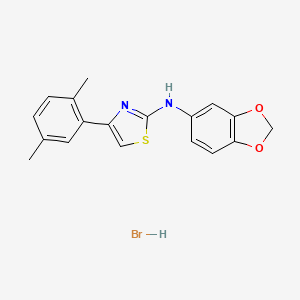![molecular formula C18H8BrN3O7 B5022486 6-bromo-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5022486.png)
6-bromo-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as BDIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied extensively for its potential applications in various fields such as cancer research, drug discovery, and photodynamic therapy. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Wirkmechanismus
6-bromo-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its biological effects by inhibiting the activity of DNA topoisomerase I and II, which are enzymes involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-bromo-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its ability to selectively target cancer cells while sparing normal cells, which reduces the risk of toxicity. However, this compound has some limitations for lab experiments, such as its poor solubility in water and its instability in the presence of light.
Zukünftige Richtungen
There are several future directions for the research and development of 6-bromo-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of novel derivatives of this compound with improved solubility and stability. This compound can also be studied for its potential applications in other fields such as antimicrobial therapy and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising potential for various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound and its derivatives can lead to the discovery of novel therapeutic agents for various diseases.
Synthesemethoden
6-bromo-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized using a multi-step process that involves the reaction of 2,4-dinitrophenol with the appropriate substituted aniline to form 2,4-dinitroaniline. The latter is then reacted with 1,3-cyclohexanedione in the presence of a catalyst to form the intermediate product, which is then reacted with bromine to form this compound.
Eigenschaften
IUPAC Name |
6-bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8BrN3O7/c19-13-6-5-12-16-10(13)2-1-3-11(16)17(23)20(18(12)24)29-15-7-4-9(21(25)26)8-14(15)22(27)28/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHLSQGRPUSJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8BrN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5022407.png)

![2-chloro-6-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5022437.png)
![N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-1-naphthylurea](/img/structure/B5022438.png)
![N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5022442.png)
![3-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5022445.png)
![4-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5022451.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022455.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5022468.png)
![N,N-dimethyl-6-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5022471.png)

![1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5022491.png)
![3-ethyl-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022503.png)